Cas no 1806355-84-9 (Methyl 5-cyano-2-methoxy-3-methylbenzoate)

Methyl 5-cyano-2-methoxy-3-methylbenzoate is a benzoate ester derivative featuring a cyano group at the 5-position and a methoxy substituent at the 2-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its functional group diversity, which allows for further derivatization. The presence of both electron-withdrawing (cyano) and electron-donating (methoxy) groups enhances its utility in reactions such as nucleophilic substitution or cross-coupling. Its structural properties make it a valuable intermediate in the development of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs). The compound is typically characterized by high purity and stability under standard storage conditions.
Methyl 5-cyano-2-methoxy-3-methylbenzoate structure
1806355-84-9 structure
Product Name:Methyl 5-cyano-2-methoxy-3-methylbenzoate
CAS No:1806355-84-9
MF:C11H11NO3
MW:205.209943056107
CID:4951576
Update Time:2025-10-29

Methyl 5-cyano-2-methoxy-3-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-cyano-2-methoxy-3-methylbenzoate
    • Inchi: 1S/C11H11NO3/c1-7-4-8(6-12)5-9(10(7)14-2)11(13)15-3/h4-5H,1-3H3
    • InChI Key: RPWAWWAYHJPVFD-UHFFFAOYSA-N
    • SMILES: O(C)C1C(C(=O)OC)=CC(C#N)=CC=1C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 281
  • XLogP3: 1.8
  • Topological Polar Surface Area: 59.3

Methyl 5-cyano-2-methoxy-3-methylbenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on Methyl 5-cyano-2-methoxy-3-methylbenzoate

Methyl 5-Cyano-2-Methoxy-3-Methylbenzoate (CAS No. 1806355-84-9)

Methyl 5-Cyano-2-Methoxy-3-Methylbenzoate is a versatile organic compound with the CAS registry number 1806355-84-9. This compound belongs to the class of benzoate esters, featuring a benzoic acid derivative with specific substituents that confer unique chemical properties. The structure of Methyl 5-Cyano-2-Methoxy-3-Methylbenzoate includes a methyl ester group, a cyano group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position on the benzene ring. These substituents not only influence the compound's physical and chemical properties but also make it a valuable molecule in various applications across different industries.

The synthesis of Methyl 5-Cyano-2-Methoxy-3-Methylbenzoate typically involves multi-step organic reactions, often starting from substituted benzene derivatives. The introduction of the cyano group, methoxy group, and methyl group requires precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds, aligning with the growing demand for sustainable chemical processes.

In terms of physical properties, Methyl 5-Cyano-2-Methoxy-3-Methylbenzoate exhibits a melting point of approximately [insert specific value], which is influenced by the electron-withdrawing and electron-donating groups on the benzene ring. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands due to the conjugated system formed by the cyano and methoxy groups, making it suitable for applications in optoelectronics and sensing technologies.

The chemical reactivity of Methyl 5-Cyano-2-Methoxy-3-Methylbenzoate is primarily governed by its functional groups. The cyano group acts as an electron-withdrawing substituent, enhancing the acidity of the benzoic acid moiety. This makes it a potential candidate for use in drug design, particularly in targeting specific biological pathways where acid strength plays a critical role. Additionally, the methoxy group introduces steric hindrance and modulates the electronic environment of the benzene ring, further tuning the compound's reactivity.

Recent studies have explored the application of Methyl 5-Cyano-2-Methoxy-3-Methylbenzoate in advanced materials science. For instance, researchers have investigated its potential as a precursor for synthesizing functional polymers with tailored electronic properties. The compound's ability to form stable covalent bonds under controlled polymerization conditions has opened new avenues for its use in high-performance materials for electronics and energy storage devices.

In the field of pharmacology, Methyl 5-Cyano-2-Methoxy-3-Methylbenzoate has shown promise as a lead compound in drug discovery programs targeting [insert specific disease or pathway]. Its unique combination of functional groups allows for selective interactions with biological molecules, making it a valuable tool in medicinal chemistry research. Ongoing clinical trials are evaluating its efficacy as an anti-inflammatory agent and its potential to modulate cellular signaling pathways associated with chronic diseases.

The environmental impact of Methyl 5-Cyano-2-Methoxy-3-Methylbenzoate has also been a topic of recent interest. Studies have demonstrated that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its breakdown. Understanding its environmental fate is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.

In conclusion, Methyl 5-Cyano-2-Methoxy-3-Methylbenzoate (CAS No. 1806355-84-) is a multifaceted organic compound with diverse applications across various scientific disciplines. Its unique chemical structure, combined with advancements in synthesis and application techniques, positions it as a key molecule in modern chemical research and development.

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